3,5-Dibenzyl-1,3-thiazol-2(3H)-one
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Overview
Description
3,5-Dibenzyl-1,3-thiazol-2(3H)-one is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibenzyl-1,3-thiazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with carbon disulfide and an alkyl halide, followed by cyclization under acidic or basic conditions. The reaction conditions may vary, but typical conditions include:
Temperature: 50-100°C
Solvent: Ethanol or methanol
Catalysts: Acidic or basic catalysts like hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include continuous flow reactors, high-throughput screening, and the use of more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibenzyl-1,3-thiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzyl groups or the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, methanol
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Reduced thiazole derivatives
Substitution Products: Substituted thiazole derivatives
Scientific Research Applications
3,5-Dibenzyl-1,3-thiazol-2(3H)-one has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activities.
Industry: Used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3,5-Dibenzyl-1,3-thiazol-2(3H)-one depends on its specific biological activity. Generally, thiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
DNA Interaction: Intercalating into DNA to disrupt replication and transcription processes.
Comparison with Similar Compounds
3,5-Dibenzyl-1,3-thiazol-2(3H)-one can be compared with other thiazole derivatives, such as:
Thiazole: The parent compound with a simpler structure.
Benzothiazole: A thiazole derivative with a fused benzene ring.
2-Aminothiazole: A thiazole derivative with an amino group at the 2-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
CAS No. |
137363-58-7 |
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Molecular Formula |
C17H15NOS |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
3,5-dibenzyl-1,3-thiazol-2-one |
InChI |
InChI=1S/C17H15NOS/c19-17-18(12-15-9-5-2-6-10-15)13-16(20-17)11-14-7-3-1-4-8-14/h1-10,13H,11-12H2 |
InChI Key |
LGKXTRPXRPNJCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN(C(=O)S2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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